Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate
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Overview
Description
Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The specific structure of this compound makes it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of certain types of cells, such as tumor cells .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various effects, such as antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acid derivative, followed by cyclization to form the benzothiazole ring . One common method involves the reaction of 2-aminobenzenethiol with 4-carboxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents, catalysts, and reaction conditions . The process typically involves large-scale condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated benzothiazoles, substituted benzothiazoles
Scientific Research Applications
Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate can be compared with other benzothiazole derivatives:
Properties
IUPAC Name |
ethyl 4-(1,3-benzothiazole-6-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-2-22-17(21)11-3-6-13(7-4-11)19-16(20)12-5-8-14-15(9-12)23-10-18-14/h3-10H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQVMYOQGIDGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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